![molecular formula C21H14N2O3S2 B2713798 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol CAS No. 290300-05-9](/img/structure/B2713798.png)
13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol
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Description
13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a useful research compound. Its molecular formula is C21H14N2O3S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Macrocyclic Ligands and Complexes
The synthesis of macrocyclic ligands containing specific sub-units has been reported, leading to the formation of dinuclear rhodium and palladium complexes. These complexes have shown unusual behaviors, such as fluxional behavior in solution, which can be monitored by spectroscopy techniques (Parker, Lehn, & Rimmer, 1985).
Novel Triazenes
The reaction of cyclic amines with diazonium salts has led to the formation of new series of bis-triazenes. These compounds were characterized using various spectroscopy techniques, and their structures were confirmed, in some cases, by X-ray crystallography (Rivera & González-Salas, 2010).
Oxygen-Bridged Monastrol Analogs
One-pot synthesis techniques have been developed for oxygen-bridged monastrol analogs, facilitating the creation of compounds under solvent-free conditions. These methods provide efficient pathways to synthesize compounds with potential applications in various fields, including medicinal chemistry (Cheng, Wang, Tan, Chen, & Shuai, 2012).
Rhodium and Palladium Complexes
Research has explored the thermal reactivity of tricyclic compounds, leading to insights into the decomposition mechanisms of certain complexes. These findings contribute to our understanding of complex stability and reactivity, which is crucial for applications in catalysis and material science (Benati, Montevecchi, & Spagnolo, 1991).
Analgesic Activity
Studies have examined the structure and analgesic activity of certain tricyclic compounds, revealing their potential for developing new pain management drugs with low acute toxicity (Gein, Zamaraeva, Buzmakova, Rudakova, & Dmitriev, 2018).
properties
IUPAC Name |
6-hydroxy-13-(2-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S2/c1-26-15-6-3-2-5-11(15)12-9-13(16-7-4-8-27-16)22-21-18(12)19-20(28-21)14(24)10-17(25)23-19/h2-10H,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMCOVUMJMLXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol |
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